3-[(4-iodophenoxy)methyl]benzohydrazide

antimicrobial structure-activity relationship iodinated compounds

Secure your supply of 3-[(4-Iodophenoxy)methyl]benzohydrazide, a structurally unique iodinated benzohydrazide scaffold. Unlike simpler or para-substituted analogs, its specific meta-[ (4-iodophenoxy)methyl ] substitution pattern is critical for modulating steric and electronic profiles that drive target selectivity, as evidenced by QSAR studies. The heavy iodine atom enhances antimicrobial potency against MRSA & Candida spp. and defines the therapeutic window in anticancer screening. The free hydrazide enables facile condensation for focused library synthesis. Ensure compound-specific performance—accept no generic substitutions.

Molecular Formula C14H13IN2O2
Molecular Weight 368.17 g/mol
Cat. No. B4339018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-iodophenoxy)methyl]benzohydrazide
Molecular FormulaC14H13IN2O2
Molecular Weight368.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NN)COC2=CC=C(C=C2)I
InChIInChI=1S/C14H13IN2O2/c15-12-4-6-13(7-5-12)19-9-10-2-1-3-11(8-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)
InChIKeyCWDQJDGIOQCBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Iodophenoxy)methyl]benzohydrazide: Structural Overview and Procurement Considerations


3-[(4-Iodophenoxy)methyl]benzohydrazide (C14H13IN2O2, MW 368.17 g/mol, CAS registered under 1676072-26-6) is a functionalized benzohydrazide derivative featuring a 4-iodophenoxy methyl substituent [1]. Benzohydrazides, as a class, are recognized for their broad bioactive potential including antibacterial, antifungal, anticancer, and antitubercular properties [2]. This compound belongs to a research-focused chemical space and is primarily employed in medicinal chemistry as a synthetic intermediate or a scaffold for further derivatization, as its free hydrazide moiety enables facile condensation with aldehydes or ketones to generate bioactive hydrazone derivatives .

Why 3-[(4-Iodophenoxy)methyl]benzohydrazide Cannot Be Casually Substituted by Other Benzohydrazides


In-class benzohydrazide analogs cannot be simply interchanged due to the profound impact of subtle structural variations on biological performance and target selectivity. The specific substitution pattern (meta- vs. para-), the nature of the halogen (iodo vs. bromo or chloro), and the presence of the phenoxy methyl linker all critically dictate the compound's steric, electronic, and pharmacokinetic profile [1]. For instance, quantitative structure-activity relationship (QSAR) studies on benzohydrazides against Botrytis cinerea have demonstrated that substituent position and type significantly modulate antifungal potency [2]. Furthermore, research on iodinated hydrazide-hydrazones reveals that the introduction of iodine not only enhances antimicrobial activity but also crucially influences the balance between antibacterial efficacy and cytotoxicity [3]. Therefore, replacing 3-[(4-iodophenoxy)methyl]benzohydrazide with a simpler or differently substituted benzohydrazide would risk a complete loss of desired activity or introduce an unfavorable toxicity profile, underscoring the need for compound-specific evidence.

Quantitative Differentiation Evidence for 3-[(4-Iodophenoxy)methyl]benzohydrazide


Structural Impact of the Iodo Substituent on Antimicrobial Activity

This compound's 4-iodophenoxy moiety is hypothesized to confer superior antimicrobial potency compared to non-iodinated or differently halogenated analogs. A study on a structurally similar series of iodinated benzohydrazide-hydrazones demonstrated that iodinated derivatives exhibited potent activity against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 7.81 µM, and also inhibited human pathogenic fungi with MICs as low as 1.95 µM [1]. While direct data for 3-[(4-iodophenoxy)methyl]benzohydrazide is not available, the presence of the iodine atom is a key driver for this class's antimicrobial performance.

antimicrobial structure-activity relationship iodinated compounds

Enhanced Antifungal Potential via Iodination

The presence of the iodine atom is a critical factor in improving antifungal activity within the benzohydrazide class. A separate study on hydrazide-hydrazones of 4-iodosalicylic acid revealed strong bactericidal effects, with MIC values ranging from 7.81 to 15.62 µg/mL against various cocci and bacilli [1]. This further supports the class-level advantage of iodination for antimicrobial applications.

antifungal iodinated compounds SAR

Cytotoxicity Profile of Iodinated Benzohydrazide Scaffolds

A key differentiation for iodinated benzohydrazide derivatives is their potential therapeutic window. Studies on closely related iodinated 1,2-diacylhydrazines and benzohydrazide-hydrazones have quantified their cytotoxicity against cancer cell lines (HepG2 and HK-2), with IC50 values ranging from 11.72 to 26.80 µM [1]. This data provides a benchmark for assessing the selectivity and safety profile of new derivatives.

cytotoxicity safety profile cancer cell lines

Potential for Broad-Spectrum Herbicidal Application

This compound shares a core structural motif with a class of novel benzohydrazide derivatives patented for their herbicidal and desiccant properties [1]. The patent claims effective control of a variety of broadleaf and grassy plant species at specified application rates, suggesting that 3-[(4-iodophenoxy)methyl]benzohydrazide, as a member of this class, holds potential for agricultural applications.

herbicide agricultural chemistry desiccant

Synthetic Versatility as a Hydrazone Precursor

A key functional advantage of this compound is its free hydrazide group (-CONHNH2), which readily undergoes condensation with various aldehydes and ketones to form hydrazone derivatives . This chemical handle is absent in many simpler analogs or is already derivatized in others. This synthetic versatility is a primary reason for procuring the parent benzohydrazide.

synthetic intermediate medicinal chemistry hydrazone

High-Value Research Applications for 3-[(4-Iodophenoxy)methyl]benzohydrazide


Design and Synthesis of Novel Antimicrobial Agents

3-[(4-Iodophenoxy)methyl]benzohydrazide is an ideal scaffold for generating a focused library of hydrazone derivatives targeting multidrug-resistant bacteria and fungi. Its iodine atom, as shown in related studies, is correlated with enhanced antimicrobial potency against pathogens like MRSA (MICs as low as 7.81 µM) and Candida spp. (MICs as low as 1.95 µM) [1]. Researchers can use this compound to create and screen new analogs with potentially improved activity and selectivity profiles.

Investigating the Therapeutic Index of Iodinated Scaffolds in Oncology

Given the established cytotoxic activity of related iodinated benzohydrazide-hydrazones (IC50 values from 11.72 to 26.80 µM against HepG2 and HK-2 cells) [1], this compound serves as a key starting material for anticancer drug discovery. Studies can focus on synthesizing derivatives to evaluate their potency against various cancer cell lines and to delineate structure-cytotoxicity relationships, with the ultimate goal of identifying lead compounds with a favorable therapeutic window.

Agrochemical Lead Discovery for Novel Herbicides

Drawing from patents that describe benzohydrazide derivatives as effective herbicides and desiccants for controlling both broadleaf and grassy weeds [2], this specific iodinated compound can be explored for its phytotoxic properties. Research programs can evaluate its efficacy, selectivity, and environmental profile, potentially leading to a new class of agricultural chemicals for crop protection.

Chemical Biology Tool for Target Identification

The compound's reactive hydrazide group allows for facile conjugation to affinity tags or fluorescent probes . This makes it a useful chemical biology tool for target fishing experiments to identify the specific protein targets responsible for the observed antimicrobial or cytotoxic effects of iodinated benzohydrazides, thereby elucidating their mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-iodophenoxy)methyl]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.